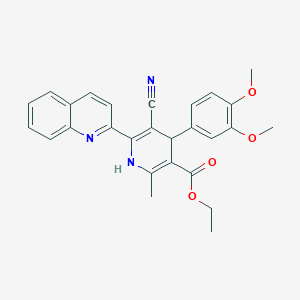
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with cyanoacetic acid and quinoline derivatives under acidic or basic conditions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography for purification.
化学反応の分析
Types of Reactions
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: May include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Uniqueness
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate is unique due to its specific structural features, such as the presence of the quinoline moiety and the cyano group, which may confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
10354-39-9 |
|---|---|
分子式 |
C27H25N3O4 |
分子量 |
455.5 g/mol |
IUPAC名 |
ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-quinolin-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H25N3O4/c1-5-34-27(31)24-16(2)29-26(21-12-10-17-8-6-7-9-20(17)30-21)19(15-28)25(24)18-11-13-22(32-3)23(14-18)33-4/h6-14,25,29H,5H2,1-4H3 |
InChIキー |
SFQQMJFYDUUWFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
同義語 |
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihy dro-3-pyridinecarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















